N-(4-Nitrophenyl)propionamide
Overview
Description
N-(4-Nitrophenyl)propionamide is an organic compound characterized by the presence of a nitrophenyl group attached to a propionamide moiety
Scientific Research Applications
N-(4-Nitrophenyl)propionamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It’s known that this compound is used in various chemical reactions, suggesting that its targets could be the reactants in these reactions .
Mode of Action
It’s known that it plays a role in the catalytic reduction of 4-nitrophenol in the presence of various reducing agents . This suggests that N-(4-Nitrophenyl)propionamide may interact with its targets by participating in reduction reactions .
Biochemical Pathways
It’s known that it’s involved in the catalytic reduction of 4-nitrophenol . This suggests that this compound may affect pathways related to reduction reactions .
Result of Action
Given its role in the catalytic reduction of 4-nitrophenol, it can be inferred that this compound may contribute to the conversion of 4-nitrophenol to other compounds .
Action Environment
It’s known that it’s involved in reactions carried out in aqueous environments , suggesting that the presence of water and possibly other environmental conditions could influence its action.
Biochemical Analysis
Biochemical Properties
N-(4-Nitrophenyl)propionamide interacts with various biomolecules in its role in biochemical reactions . It has been found to interact with enzymes and proteins, particularly in the context of cancer cell lines . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
This compound has been observed to have significant effects on various types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, it has shown good tumor inhibitory activities against HepG2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, contributing to its potential anticancer activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)propionamide typically involves the reaction of 4-nitroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group of 4-nitroaniline to form the desired product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. This may involve the use of continuous flow reactors, automated temperature control systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-Nitrophenyl)propionamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.
Major Products:
Reduction: 4-Aminophenylpropionamide.
Substitution: Various substituted phenylpropionamides depending on the nucleophile used.
Hydrolysis: 4-Nitrobenzoic acid and propionamide.
Comparison with Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but with an acetyl group instead of a propionyl group.
N-(4-Nitrophenyl)benzamide: Contains a benzoyl group instead of a propionyl group.
N-(4-Nitrophenyl)methanamide: Features a formyl group instead of a propionyl group.
Uniqueness: N-(4-Nitrophenyl)propionamide is unique due to its specific propionamide moiety, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
N-(4-nitrophenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHRFANWCYGWQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197546 | |
Record name | Propanamide, N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4850-93-5 | |
Record name | Propanamide, N-(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004850935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the degradation of N-(4-Nitrophenyl)propionamide by microorganisms?
A1: Research indicates that a specific Gram-negative, rod-shaped bacterium, identified as strain 28/1, can utilize this compound as a source of carbon and nitrogen. [, ] This bacterium achieves this through the action of an inducible amidase enzyme. This enzyme catalyzes the hydrolysis of the amide bond present in this compound and other similar compounds, ultimately leading to their degradation. [, ] The efficiency of this degradation process is influenced by the structure of the side chain attached to the anilide group, as well as the nature of the substituents on the aniline ring. [, ]
Q2: What is significant about the crystal structure of this compound?
A2: The crystal structure of this compound reveals key details about its molecular conformation and intermolecular interactions. [] The propionamide fragment and the benzene ring within the molecule are not coplanar but are slightly twisted relative to each other, forming a dihedral angle of 12.86 degrees. [] Importantly, the crystal packing of this compound is stabilized by intermolecular hydrogen bonds. These bonds, specifically N—H⋯O interactions, link the molecules together, forming linear chains that extend along the crystallographic a-axis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.